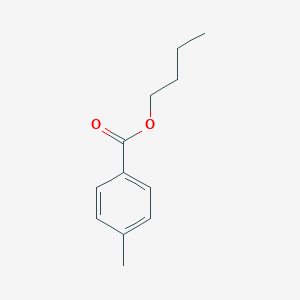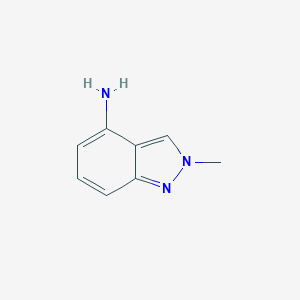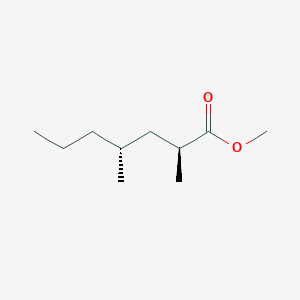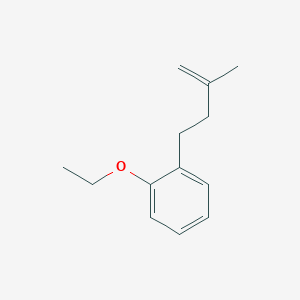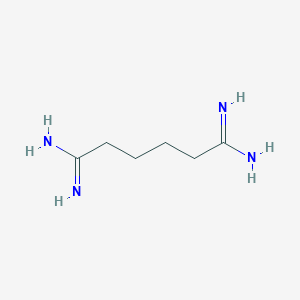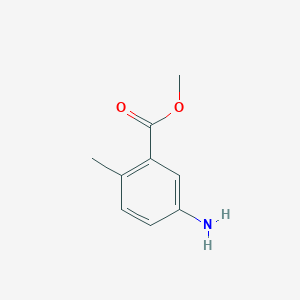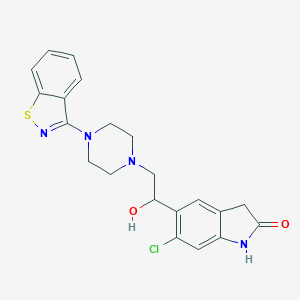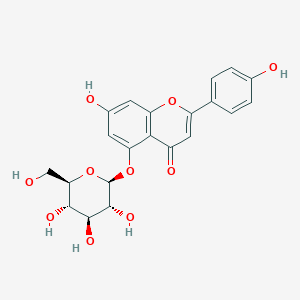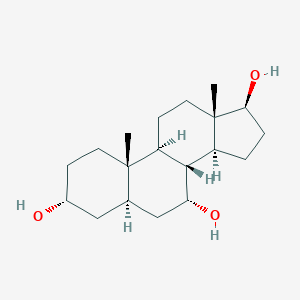
2,5-Dihydroxypyridine
Overview
Description
2,5-Dihydroxypyridine is an organic compound with the chemical formula C5H5NO2. It is a colorless crystalline solid that is soluble in water, alcohol, and ether. This compound is known for its role as a chelating agent, which allows it to form complexes with metal ions, making it valuable in coordination chemistry and metal-catalyzed reactions .
Mechanism of Action
Target of Action
2,5-Dihydroxypyridine (DHP), also known as pyridine-2,5-diol, is a type of dihydropyridine . Dihydropyridines are known to act predominantly on voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels regulate the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .
Mode of Action
DHP works by binding to and blocking these voltage-gated L-type calcium channels . By blocking these channels, DHP is able to decrease blood vessel contraction, leading to a sustained vasodilation . This vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Biochemical Pathways
The biochemical pathways affected by DHP involve the transformation of nicotine to 6-hydroxy-pseudooxynicotine first via the pyridine pathway through 6-hydroxy-L-nicotine and 6-hydroxy-N-methylmyosmine, and then, it turns to the pyrrolidine pathway with the formation of 6-hydroxy-3-succinoylpyridine and this compound .
Pharmacokinetics
It is known that dhp is a relatively stable compound . It is soluble in water, alcohol, and ether , which suggests that it could be well-absorbed and distributed in the body. More research is needed to fully understand the ADME properties of DHP.
Result of Action
The result of DHP’s action is a decrease in blood vessel contraction, leading to sustained vasodilation . This vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure . This can be beneficial in conditions that relate to increased vascular resistance, such as hypertension .
Action Environment
The action of DHP can be influenced by various environmental factors. For instance, it is known that DHP should be stored in an inert atmosphere and away from fire and high-temperature environments . This suggests that extreme temperatures or reactive environments could potentially affect the stability and efficacy of DHP.
Biochemical Analysis
Biochemical Properties
2,5-Dihydroxypyridine interacts with various enzymes and proteins in biochemical reactions. It is a key intermediate in the degradation of nicotine by bacteria . In the hybrid pathway for nicotine catabolism, some metabolites are hydroxylated in the pyridine ring, which can be used as precursors for the synthesis of some important compounds in the pharmaceutical and agricultural industries .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in nicotine degradation. It is involved in the detoxification of nicotine, with several antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxiredoxin (Prx) being induced to manage the oxidative stress caused by nicotine treatment .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It is a substrate for the enzyme this compound 5,6-dioxygenase, which catalyzes the dioxygenolytic ring cleavage of this compound, generating N-formylmaleamate in the aerobic nicotinate degradation pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, when immobilized nicotine hydroxylase from Pseudomonas sp. ZZ-5 was used for the production of this compound, 94.5 mg/L of this compound was produced after 30 minutes with 85.4% conversion . After 8 reaction cycles and 6 days of storage, 51.3% and 75.0% of the initial enzyme activity remained, respectively .
Metabolic Pathways
This compound is involved in the metabolic pathway of nicotinate and nicotinamide . It is a key intermediate in the degradation of nicotine, with the enzyme this compound 5,6-dioxygenase playing a crucial role in its metabolism .
Transport and Distribution
It is known that it is soluble in water, alcohol, and ether, suggesting that it can be distributed in various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2,5-Dihydroxypyridine involves the hydroxylation of pyridine. This can be achieved by reacting pyridine with peroxybenzoic acid, resulting in the formation of this compound . Another method involves the use of immobilized nicotine hydroxylase from Pseudomonas sp. ZZ-5, which catalyzes the hydrolysis of 6-hydroxy-3-succinoylpyridine to produce this compound in the presence of nicotinamide adenine dinucleotide and flavin adenine dinucleotide .
Industrial Production Methods: In industrial settings, the production of this compound often involves biocatalytic processes due to their efficiency and specificity. The use of immobilized enzymes, such as nicotine hydroxylase, allows for high conversion rates and stability over multiple reaction cycles .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydroxypyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by this compound dioxygenase, which converts it into N-formylmaleamic acid .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using dioxygenases in the presence of molecular oxygen.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products: The major products formed from the reactions of this compound include N-formylmaleamic acid and other pyridine derivatives .
Scientific Research Applications
2,5-Dihydroxypyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Hydroxypyridine: Similar in structure but lacks the additional hydroxyl group at the 5-position.
6-Hydroxy-3-succinoylpyridine: An intermediate in the biodegradation of nicotine, which can be converted to 2,5-Dihydroxypyridine.
Uniqueness: this compound is unique due to its dual hydroxyl groups, which enhance its chelating ability and reactivity in various chemical reactions. This makes it more versatile compared to its mono-hydroxylated counterparts .
Properties
IUPAC Name |
5-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-2-5(8)6-3-4/h1-3,7H,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGPEDOMXOLANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199504 | |
| Record name | 2,5-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84719-33-5, 5154-01-8 | |
| Record name | 2,5-Pyridinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84719-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5154-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dihydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5154-01-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIHYDROXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZB29100TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,5-dihydroxypyridine in bacterial nicotine degradation?
A1: this compound is a crucial intermediate in both the pyridine and pyrrolidine pathways of bacterial nicotine degradation. It is formed from 6-hydroxy-3-succinoylpyridine by the enzyme 6-hydroxy-3-succinoylpyridine hydroxylase [, ]. This enzymatic step is significant as it marks the convergence point of the two pathways.
Q2: Which enzyme catalyzes the degradation of this compound?
A2: this compound is further degraded by the enzyme this compound 5,6-dioxygenase (NicX) [, , ]. This iron-dependent enzyme catalyzes the oxidative ring cleavage of this compound to form N-formylmaleamic acid.
Q3: How does the degradation of this compound contribute to bacterial metabolism?
A3: The complete degradation of this compound ultimately yields fumaric acid, which can be further metabolized through the tricarboxylic acid (TCA) cycle, providing energy for bacterial growth [, ].
Q4: What type of enzyme is this compound 5,6-dioxygenase (NicX)?
A4: NicX is a mononuclear non-heme iron oxygenase that requires Fe2+ for its activity [, ]. This enzyme belongs to the family of extradiol ring-cleavage dioxygenases.
Q5: What is the mechanism of action of NicX?
A5: NicX catalyzes the oxidative ring cleavage of this compound through a multistep process involving the activation of molecular oxygen at the iron center, followed by substrate oxidation and ring opening [, ]. Computational studies have provided valuable insights into the catalytic mechanism of NicX, revealing the involvement of key residues in substrate binding and catalysis [, ].
Q6: Are there any known inhibitors of NicX?
A6: While specific inhibitors of NicX have not been extensively studied, research suggests that the enzyme is competitively inhibited by the isomeric pyridine-2,3- and -3,4-diols [].
Q7: What are the potential biotechnological applications of this compound?
A7: this compound is a valuable precursor for the chemical synthesis of 5-aminolevulinic acid (ALA) []. ALA has applications as a plant growth hormone, a herbicide, and in photodynamic therapy for cancer treatment.
Q8: Can this compound be produced enzymatically?
A8: Yes, researchers have successfully produced this compound from 6-hydroxy-3-succinoylpyridine using immobilized nicotine hydroxylase (HSPHZZ) from Pseudomonas sp. ZZ-5 []. This enzymatic method offers a potentially greener and more sustainable alternative to chemical synthesis.
Q9: What are the advantages of using immobilized enzymes for this compound production?
A9: Immobilized enzymes like HSPHZZ offer several advantages over free enzymes, including enhanced stability, reusability, and ease of separation from the reaction mixture []. These properties make immobilized enzymes particularly attractive for industrial applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


